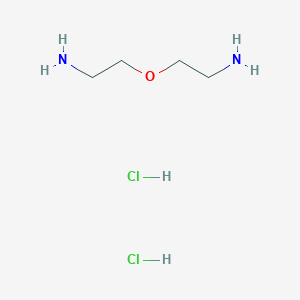

2,2'-Oxybis(ethylamine) dihydrochloride

Description

Contextualization within Advanced Amine Chemistry

In the field of advanced amine chemistry, 2,2'-Oxybis(ethylamine) dihydrochloride (B599025) is noteworthy for its bifunctional nature. The presence of two primary amine groups at the termini of a flexible ether chain allows it to act as a potent nucleophile in a variety of chemical transformations. This dual reactivity enables it to participate in reactions such as alkylation, acylation, and condensation at both ends of the molecule, facilitating the formation of linear polymers, macrocycles, and other intricate architectures.

The ether linkage within the C4 backbone imparts significant conformational flexibility and influences the compound's polarity and coordination properties. This flexibility is a key attribute in the design of chelating agents and host-guest chemistry, where the molecule can spatially orient its amine groups to bind with metal ions or other substrates. Research has shown its application as a reactant in the development of polyboramines, which are investigated for hydrogen release applications. chemicalbook.com The fundamental structure of this diamine makes it a representative model for studying the reactivity and properties of molecules containing multiple amine functionalities linked by a flexible spacer.

Significance as a Foundational Research Intermediate and Building Block

The utility of 2,2'-Oxybis(ethylamine) dihydrochloride extends to its role as a foundational research intermediate and a "building block" in organic synthesis. sigmaaldrich.com In this context, it serves as a readily available molecular fragment that can be incorporated into a larger target molecule. Its symmetrical structure and well-defined reactive sites make it an ideal starting material for multi-step synthetic pathways.

Detailed research findings highlight its incorporation into biologically relevant molecules. For instance, it has been used in the synthetic preparation of adenosine (B11128) derivatives that exhibit antitrypanosomal activity. chemicalbook.com In this process, the diamine is used for the amination of a chloropurinyl deoxyribofuranose intermediate, demonstrating its function as a key reagent for introducing a specific aminoethoxy ethylamine (B1201723) moiety. chemicalbook.com This application underscores the compound's value in medicinal chemistry and drug discovery as a scaffold for creating new therapeutic agents.

The compound's properties are well-documented, providing researchers with reliable data for experimental design.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60792-79-2 labproinc.com |

| Molecular Formula | C4H14Cl2N2O nih.gov |

| Molecular Weight | 177.07 g/mol nih.gov |

| Physical State | Solid, Crystalline Powder labproinc.comfishersci.com |

| Color | White labproinc.comfishersci.com |

| Melting Point | 230-234 °C chemicalbook.com |

| IUPAC Name | 2-(2-aminoethoxy)ethanamine;dihydrochloride nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

60792-79-2 |

|---|---|

Molecular Formula |

C4H13ClN2O |

Molecular Weight |

140.61 g/mol |

IUPAC Name |

2-(2-aminoethoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H |

InChI Key |

UYMLKGBJAVRBCW-UHFFFAOYSA-N |

SMILES |

C(COCCN)N.Cl.Cl |

Canonical SMILES |

C(COCCN)N.Cl |

Other CAS No. |

60792-79-2 |

Pictograms |

Irritant |

Synonyms |

2,2’-Oxybis-ethanamine hydrochloride (1:2); 2,2’-Oxybis-ethanamine Dihydrochloride; 2-(2-Aminoethoxy)ethanamine Dihydrochloride; Bis(2-aminoethyl) Ether Dihydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2 Oxybis Ethylamine Dihydrochloride

General Synthetic Pathways and Reaction Conditions

2,2'-Oxybis(ethylamine) dihydrochloride (B599025), also known as 2,2'-oxydiethylamine dihydrochloride, is the hydrochloride salt of 2,2'-oxybis(ethylamine). The synthesis of the parent diamine can be achieved through methods such as the cleavage of N-substituted precursors. For instance, phthalimido-protected ethers, R₂NCH₂CH₂(OCH₂CH₂)nNR₂ (where R₂N is a phthalimido group), can be cleaved using a eutectic mixture of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) at high temperatures (around 250°C) to yield the corresponding diamine. researchgate.net The resulting free base, 2,2'-oxybis(ethylamine), is then treated with hydrochloric acid (HCl) to form the stable dihydrochloride salt.

The dihydrochloride salt is typically a white to light beige crystalline powder. chemicalbook.com It exhibits a melting point in the range of 230-234°C. chemicalbook.com For storage, it is recommended to keep it under an inert atmosphere at room temperature due to its hygroscopic nature. chemicalbook.comlabproinc.com

Table 1: Physical and Chemical Properties of 2,2'-Oxybis(ethylamine) Dihydrochloride

Utilization as a Reactant in Polyboramine Synthesis for Hydrogen Release Applications

In the field of materials science, this compound serves as a key reactant in the synthesis of polyboramines. These polymers, which feature Lewis acid-base pairs within their backbone, are investigated for their potential in chemical hydrogen storage and release. The diamine component, derived from the dihydrochloride salt, reacts with boron-containing compounds to form the polymer chains. This innovative application highlights the compound's role in developing new materials for energy storage solutions. chemicalbook.com

Application in the Amination of Chloropurinyl Deoxyribofuranose for Adenosine (B11128) Derivative Preparation

This compound is instrumental in the synthesis of modified nucleosides, specifically adenosine derivatives. chemicalbook.comnih.govresearchgate.net In these synthetic schemes, the compound is used for the amination of precursors like chloropurinyl deoxyribofuranose. chemicalbook.com The aminoethoxy ethylamine (B1201723) moiety, introduced by this reactant, can be further modified, for instance, through polymer-supported acylation with carboxylic acids. chemicalbook.com This pathway allows for the creation of a library of adenosine derivatives, which are often evaluated for their biological activities, including potential antitumor and antitrypanosomal properties. chemicalbook.comresearchgate.net The synthesis of these complex molecules often involves multiple steps, including protection and deprotection of functional groups. nih.govresearchgate.net

Role in the Synthetic Production of Macrocyclic Bisimines

The synthesis of macrocyclic compounds, which are large ring-like molecules, often involves the condensation of diamines with dicarbonyl compounds. 2,2'-Oxybis(ethylamine), sourced from its dihydrochloride salt, can be used as the diamine component in these reactions. When reacted with suitable dicarbonyl precursors, it can form macrocyclic bisimines. These macrocycles can act as ligands, forming stable complexes with various metal ions. The synthesis of such macrocyclic ligands often requires specific reaction conditions to favor cyclization over polymerization. nih.govresearchgate.net Template-free synthesis methods have been developed to provide facile access to these complex structures. nih.gov

Function as an Intermediate and Linker in Complex Pharmaceutical Compound Synthesis

In pharmaceutical chemistry, this compound is a valuable intermediate and building block. mallakchemicals.compharmanoble.comevonik.com Its structure, featuring two primary amine groups separated by a flexible ether linkage, makes it an ideal linker molecule. medchemexpress.comnih.gov It is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it functions as a PEG-based linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein. medchemexpress.com This application is crucial in the development of new therapeutic agents that can selectively degrade target proteins within cells. The compound is also a precursor in the synthesis of various active pharmaceutical ingredients (APIs). mallakchemicals.comsciencepublishinggroup.comgoogle.com

Table 2: Applications in Pharmaceutical Synthesis

Integration as a Building Block in Polymer Science and Advanced Materials Synthesis

Beyond its use in polyboramines, this compound is a versatile building block in the broader field of polymer science. The diamine can be incorporated into various polymer backbones, such as polyamides and polyimides, through condensation polymerization with dicarboxylic acids or their derivatives. The presence of the ether linkage in the monomer can impart increased flexibility and solubility to the resulting polymers. These characteristics are desirable for creating advanced materials with tailored properties for a range of applications, including specialty coatings, membranes, and engineering plastics.

Advanced Spectroscopic and Structural Characterization of 2,2 Oxybis Ethylamine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2,2'-Oxybis(ethylamine) dihydrochloride (B599025), both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 2,2'-Oxybis(ethylamine) dihydrochloride, recorded in D₂O, two distinct signals are observed, corresponding to the two sets of non-equivalent methylene (B1212753) (CH₂) protons. The protonation of the amine groups leads to a downfield shift of the adjacent protons due to the electron-withdrawing effect of the resulting ammonium (B1175870) centers. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded to a greater extent than those adjacent to the nitrogen atoms (N-CH₂). A representative ¹H NMR spectrum shows signals at approximately 3.810 ppm and 3.266 ppm. chemicalbook.com

The expected ¹³C NMR spectrum of this compound would display two signals, corresponding to the two different carbon environments. The carbon atoms bonded to the oxygen (C-O) would appear at a lower field (higher ppm) compared to the carbon atoms bonded to the nitrogen (C-N) due to the higher electronegativity of oxygen. Protonation of the amine groups would also cause a downfield shift for the adjacent carbons.

| Nucleus | Chemical Shift (ppm) in D₂O | Assignment |

| ¹H | 3.810 | -O-CH ₂- |

| ¹H | 3.266 | -N-CH ₂- |

| ¹³C | Predicted | -O-C H₂- |

| ¹³C | Predicted | -N-C H₂- |

Mass Spectrometry (MS) Analysis, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. nih.gov

In the positive ion mode of ESI-MS, this compound is expected to be observed as the protonated molecular ion [M+H]⁺, where M is the free base 2,2'-Oxybis(ethylamine). This would correspond to an m/z value reflecting the addition of a proton to the molecular weight of the free base. The doubly charged ion [M+2H]²⁺ may also be observed.

Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) experiments would likely involve the cleavage of the C-O and C-N bonds. A characteristic fragmentation pattern for aliphatic amines involves the loss of an alkyl radical via alpha-cleavage, leading to the formation of a stable iminium ion. libretexts.org For 2,2'-Oxybis(ethylamine), this could result in fragments corresponding to the loss of parts of the ethylamine (B1201723) chains.

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 105.1 | Protonated free base |

| [M+2H]²⁺ | 53.0 | Doubly protonated free base |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. For this compound, the spectra are dominated by vibrations associated with the ammonium groups, alkyl chains, and the ether linkage.

The IR spectrum of a primary amine salt is characterized by a broad and strong absorption band in the 3000-2800 cm⁻¹ region, which is attributed to the N-H stretching vibrations of the R-NH₃⁺ group. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. The C-H stretching vibrations of the methylene groups are also expected in this region, typically between 2950 and 2850 cm⁻¹. Other significant absorptions include the N-H bending (asymmetric and symmetric) vibrations around 1600-1500 cm⁻¹ and the C-O stretching of the ether group, which typically appears as a strong band in the 1150-1085 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also show characteristic bands. The C-H and N-H stretching vibrations would be present, although with different relative intensities compared to the IR spectrum. The C-C and C-O stretching vibrations would also be observable.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (R-NH₃⁺) | 3000 - 2800 (broad, strong) | IR |

| C-H Stretch (CH₂) | 2950 - 2850 | IR, Raman |

| N-H Bend (R-NH₃⁺) | 1600 - 1500 | IR |

| C-O Stretch (Ether) | 1150 - 1085 (strong) | IR |

Electron Spin Resonance (ESR) Spectroscopy Applications

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org As this compound is a diamagnetic compound with all its electrons paired, it is ESR-silent and would not produce an ESR spectrum in its ground state.

However, ESR spectroscopy could be applied to study derivatives of this compound that are paramagnetic. For instance, if the compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), ESR would be a powerful tool to probe the coordination environment of the metal center. The hyperfine coupling patterns in the ESR spectrum would provide information about the interaction of the unpaired electron with the magnetic nuclei of the ligand, including the nitrogen atoms of the amine groups. Furthermore, radical cations of the compound, which could be generated through oxidation, would also be ESR-active.

X-ray Crystallography for Precise Solid-State Structural Elucidation

Coordination Chemistry and Metal Complexation Studies Involving 2,2 Oxybis Ethylamine

Ligand Properties of Bis(2-aminoethyl) Ether (Oden)

Bis(2-aminoethyl) ether, systematically named 2,2'-Oxybis(ethylamine) and often abbreviated as "Oden," is a flexible tridentate ligand. Its structure consists of two terminal primary amine groups linked by an ether oxygen atom, providing three potential donor sites (N, O, N) for coordination with a metal ion. rsc.orgontosight.ai This arrangement allows Oden to form two stable five-membered chelate rings upon complexation with a metal center. The presence of the ether linkage imparts significant conformational flexibility to the ligand, distinguishing it from analogous triamines like diethylenetriamine (B155796) (den). rsc.org

Stability Constant Determination and Enthalpic Contributions in Transition Metal Complexation (e.g., Ni(II), Cu(II), Zn(II))

The thermodynamic properties of Oden complexes with divalent transition metal ions such as Nickel(II), Copper(II), and Zinc(II) have been investigated to understand the stability of these systems in aqueous solution. rsc.org Stability constants (log K₁) and the corresponding enthalpy (ΔH₁) and entropy (ΔS₁) changes for the formation of the 1:1 metal-ligand complexes were determined calorimetrically at 25 °C in a 0.5M KNO₃ solution. rsc.org

The data shows that the Oden complexes are less stable than the corresponding complexes of diethylenetriamine (den), a similar ligand where the ether oxygen is replaced by a secondary amine group. rsc.org The lower stability is primarily due to a less favorable (less exothermic) enthalpic contribution. rsc.org This suggests that the energy released upon forming the metal-ligand bonds is lower for Oden compared to den. rsc.org

Table 1: Stability Constants and Thermodynamic Data for Metal-Oden Complexes at 25°C

A comparison of thermodynamic parameters for the formation of Ni(II), Cu(II), and Zn(II) complexes with bis(2-aminoethyl) ether (Oden) and diethylenetriamine (den). Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org

| Metal Ion | Ligand | log K₁ | -ΔG₁ (kcal/mol) | -ΔH₁ (kcal/mol) | ΔS₁ (cal/deg/mol) |

|---|---|---|---|---|---|

| Ni(II) | Oden | 7.14 | 9.74 | 7.93 | 6.1 |

| Ni(II) | den | 10.72 | 14.62 | 11.91 | 9.1 |

| Cu(II) | Oden | 9.56 | 13.04 | 12.45 | 2.0 |

| Cu(II) | den | 15.9 | 21.7 | 19.7 | 6.7 |

| Zn(II) | Oden | 5.59 | 7.62 | 5.88 | 5.8 |

| Zn(II) | den | 8.86 | 12.09 | 8.83 | 10.9 |

Structural Characterization of Metal-Oden Complexes

While detailed crystallographic data for simple metal-Oden complexes were not prevalent in the surveyed literature, the thermodynamic studies provide strong evidence for a tridentate coordination mode. In these complexes, the metal ion is chelated by the two terminal nitrogen atoms and the central ether oxygen atom. This N-O-N coordination pattern results in the formation of a stable structure containing two five-membered rings. For hexacoordinate metal ions in solution, the remaining coordination sites are typically occupied by solvent molecules, such as water. scirp.org

Investigation of Hydroxo-Species Formation in Metal-Oden Systems

In aqueous solutions, metal-Oden systems can undergo hydrolysis to form hydroxo-species. Specifically, the formation of [Cu(OH)(oden)]⁺ and [Zn(OH)(oden)]⁺ has been reported. rsc.org The thermodynamic data associated with the formation of these hydroxo-complexes differs from that observed for similar species derived from other ligands. rsc.org This suggests that the coordination environment provided by the Oden ligand influences the acidity of the coordinated water molecules and the subsequent formation of these hydroxo-complexes. rsc.org

Table 2: Thermodynamic Data for Hydroxo-Species Formation

Thermodynamic parameters for the reaction M(oden)²⁺ + OH⁻ ⇌ M(OH)(oden)⁺. Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org

| Metal Ion | log K | -ΔG (kcal/mol) | -ΔH (kcal/mol) | ΔS (cal/deg/mol) |

|---|---|---|---|---|

| Cu(II) | 4.27 | 5.82 | 6.9 | -3.6 |

| Zn(II) | 4.01 | 5.47 | 3.2 | 7.6 |

Potential as a Bridging or Chelating Ligand in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The structure and properties of a MOF are highly dependent on the geometry of the metal center and the nature of the organic linker. researchgate.net Ligands used in MOF synthesis can act in a chelating fashion, binding to a single metal center, or as bridging linkers that connect multiple metal centers to build up the framework. mdpi.commdpi.comnih.gov

2,2'-Oxybis(ethylamine) possesses characteristics that make it a candidate for both roles in MOF synthesis. Its ability to chelate a single metal ion in a tridentate fashion is well-established. rsc.org In this role, it could be used as an ancillary or capping ligand to control the dimensionality or topology of the resulting framework by occupying coordination sites on the metal node. mdpi.com

Alternatively, the flexibility of the ethyl-ether-ethyl chain and the presence of two terminal amine groups suggest its potential as a bridging ligand. mdpi.com While the amine groups could coordinate to two different metal centers, this would likely result in a highly strained and long bridge. A more plausible scenario involves modifying the Oden backbone with additional coordinating groups, such as carboxylates, to create a more rigid and versatile bridging ligand suitable for constructing robust 2D or 3D MOF architectures. rsc.orgossila.com The inherent flexibility of the ether linkage could also lead to the formation of "flexible" or "dynamic" MOFs that respond to external stimuli. rsc.org

Computational and Theoretical Investigations of 2,2 Oxybis Ethylamine Dihydrochloride

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the electronic features of molecules. devagirijournals.com DFT methods are used to determine the ground-state geometry and electronic properties by modeling the electron density, which offers a balance of computational cost and accuracy. devagirijournals.com For a molecule such as 2,2'-Oxybis(ethylamine) dihydrochloride (B599025), DFT calculations can elucidate key descriptors of its electronic structure and chemical reactivity.

These descriptors, often referred to as global reactivity descriptors, are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. This information helps in predicting regions of the molecule susceptible to electrophilic or nucleophilic attack. Information about the charge density distribution and sites of chemical reactivity can be further visualized by mapping the molecular electrostatic potential (MEP) onto the electron density isosurface. rsc.org

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their excited states. rsc.org This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgnih.gov For 2,2'-Oxybis(ethylamine) dihydrochloride, TDDFT could predict the wavelengths at which the molecule absorbs light and identify the nature of these electronic transitions, such as n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms. The accuracy of TDDFT predictions can depend significantly on the choice of the functional. nih.gov

Table 1: Representative Electronic Properties Calculable via DFT (Note: The following values are illustrative for a simple diamine and not specific to this compound, as dedicated studies are not publicly available. They demonstrate the type of data generated by DFT calculations.)

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 2.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 11.6 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 9.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | -2.1 eV |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 3.7 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | 5.8 eV |

Molecular Modeling and Simulation Approaches to Predict Interactions and Conformations

Due to its flexible ether linkage and rotatable C-C and C-N bonds, this compound can adopt a wide range of three-dimensional shapes or conformations. mdpi.com Molecular modeling and simulation techniques are essential for exploring this conformational landscape and understanding how the molecule interacts with its environment.

Conformational analysis can be performed using various computational methods, from molecular mechanics (MM) to semi-empirical and ab initio calculations. rti.org These methods are used to systematically search for low-energy conformers and to calculate the energy barriers for rotation around single bonds. For flexible molecules, understanding the distribution of conformers is crucial, as properties are often an average over the entire conformational ensemble. mdpi.comwhiterose.ac.uk The presence of the two protonated amine groups in the dihydrochloride form introduces strong electrostatic interactions that significantly influence the preferred conformations, likely favoring more extended structures to minimize repulsion.

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. nih.gov In an MD simulation, the movements of atoms are calculated by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution. mdpi.com For this compound, MD simulations could predict how it interacts with water molecules, ions, or other solutes, revealing details about its solvation shell and its potential to form hydrogen bonds through its -NH3+ groups and ether oxygen.

Predictive Studies of pKa Values and Ionization Behavior in Complex Chemical Structures

The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. For this compound, which has two primary amine groups, there will be two corresponding pKa values. These values determine the charge of the molecule in solution and are fundamental to its chemical and biological behavior.

Computational methods offer a reliable way to predict pKa values, often with an accuracy within 0.5-1.0 pKa units of experimental values. researchgate.net A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. devagirijournals.commdpi.com This method typically involves:

Calculating the gas-phase free energies of the protonated and deprotonated forms of the amine using quantum mechanical methods like DFT. taylorfrancis.com

Calculating the free energies of solvation for each species using a continuum solvent model (e.g., PCM or SMD). peerj.com

Combining these values with the known experimental free energy of solvation of a proton to calculate the pKa.

For polyamines, the pKa of the second deprotonation is influenced by the electrostatic effect of the first. researchgate.net Computational models are well-suited to capture these effects. The predicted pKa values for the amino groups in 2,2'-Oxybis(ethylamine) would be expected to be similar to that of ethylamine (B1201723) (pKa ≈ 10.7), but modulated by the presence of the ether oxygen and the electrostatic repulsion between the two protonated sites. quora.com

Table 2: Comparison of Experimental and Computationally Predicted pKa Values for Related Amines (This table presents data from literature to illustrate the accuracy of computational pKa prediction methods for relevant compounds.)

| Compound | Functional Group | Experimental pKa | Predicted pKa (Method) | Reference |

| Ethylamine | Primary Amine | 10.6 - 10.8 | 10.75 (DFT/B3LYP) | taylorfrancis.comquora.com |

| Diethylamine | Secondary Amine | 10.9 - 11.1 | 11.01 (DFT/B3LYP) | taylorfrancis.com |

| Ethanolamine | Primary Amine | 9.5 | 9.45 (DFT/B3LYP) | devagirijournals.com |

| Diethanolamine | Secondary Amine | 8.9 | 8.88 (DFT/B3LYP) | devagirijournals.com |

Computational Analysis of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, several reaction pathways could be of interest, such as thermal decomposition or ether cleavage under acidic conditions.

Computational studies can map the potential energy surface for a proposed reaction. researchgate.net By optimizing the geometries of reactants, products, and transition states, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. murdoch.edu.au For example, a computational study on the pyrolysis of ethylamine investigated various decomposition pathways, such as H2 elimination and C-N bond cleavage, identifying the most energetically favorable routes. murdoch.edu.au A similar approach could be applied to 2,2'-Oxybis(ethylamine) to understand its thermal stability and decomposition products.

Another relevant reaction is the acidic cleavage of the ether bond. libretexts.org While ethers are generally stable, they can be cleaved by strong acids at high temperatures. Theoretical calculations could model the mechanism, which would likely involve the initial protonation of the ether oxygen, followed by a nucleophilic attack by a counter-ion (like chloride). The calculations would determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the corresponding energy barriers, providing insight into the conditions required for such a reaction to occur. libretexts.org

Applications in Polymer Science and Advanced Materials Research

Monomer or Cross-linking Agent in Polymerization Processes

The fundamental structure of 2,2'-Oxybis(ethylamine) dihydrochloride (B599025), featuring two primary amine functional groups separated by a flexible oxybis(ethyl) chain, positions it as a candidate for two key roles in polymerization: as a monomer and as a cross-linking agent.

As a monomer , its difunctional nature allows it to react with other difunctional or polyfunctional monomers to build polymer chains. For example, it can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The flexible ether segment derived from the 2,2'-Oxybis(ethylamine) core is incorporated directly into the polymer backbone, influencing the final properties of the material, such as flexibility, hydrophilicity, and thermal characteristics.

As a cross-linking agent , the compound can be used to form three-dimensional polymer networks from pre-existing linear or branched polymers. Cross-linking agents, or crosslinkers, are molecules with two or more reactive ends that can chemically connect polymer chains. Amine-based compounds are widely used for this purpose, particularly for polymers containing functional groups that are reactive towards amines, such as epoxides, esters, or halides. In this role, 2,2'-Oxybis(ethylamine) dihydrochloride can introduce covalent bonds between polymer chains, transforming a soluble or thermoplastic material into an insoluble and thermoset one. This process enhances mechanical strength, thermal stability, and chemical resistance. For instance, diamine crosslinkers are employed in curing epoxy resins and in the vulcanization of certain elastomers. google.com The length and flexibility of the oxybis(ethyl) bridge in the cross-linker can significantly affect the cross-link density and the mobility of the resulting polymer network.

Design and Synthesis of Polymeric Systems Incorporating this compound

The integration of this compound into polymeric systems allows for the creation of materials with tailored properties. Its utility has been demonstrated in specialized research applications. For example, it has been used as a reactant in the synthesis of polyboramines, which are polymers containing Lewis acid-base pairs in their backbone and are investigated for applications such as hydrogen release. chemicalbook.com

Another documented application is in polymer-supported synthesis. Here, the compound is used in the preparation of adenosines, where it facilitates the amination of a chloropurinyl deoxyribofuranose, followed by a polymer-supported acylation step. chemicalbook.comchemicalbook.com This highlights its role in creating functionalized polymeric supports for organic synthesis.

The design of such polymeric systems leverages the key features of the 2,2'-Oxybis(ethylamine) moiety:

Hydrophilicity : The ether oxygen atoms can form hydrogen bonds with water, potentially increasing the water-solubility or water-swellability of the resulting polymer. This is a desirable trait in materials designed for biomedical applications or as hydrogels.

Flexibility : The single bonds within the ethyl and ether groups allow for rotational freedom, imparting flexibility to the polymer backbone or cross-linked network.

Reactivity : The primary amine groups serve as versatile chemical handles for subsequent modification or for building the primary polymer structure.

The principles of using amine-functional prepolymers to create block copolymers and crosslinked structures are well-established, with applications including membranes and matrices for tissue engineering. vt.edu While not every study explicitly uses this compound, the underlying chemical principles for incorporating such diamine units are broadly applicable in the synthesis of advanced polymeric architectures. vt.edumdpi.com

Role as a Structural Linker or Spacer in Functional Materials

Beyond forming the bulk structure of a polymer, this compound and its free base form serve a crucial role as a structural linker or spacer. In this capacity, it connects different functional components within a larger molecular assembly or material framework without being the primary repeating unit.

The key attributes that make it an effective linker are:

Defined Length : It provides a specific, predictable distance between the two points of attachment.

Flexibility : The ether linkage prevents the linker from being overly rigid, which can be critical for allowing linked components to orient themselves optimally for a desired function, such as binding to a biological target.

Chemical Stability : The ether and amine functionalities provide a stable connection under a range of chemical conditions.

Contribution to the Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. digitellinc.commdpi.comnih.gov Their ordered, porous structures and low density make them promising for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The synthesis of COFs relies on reversible bond-forming reactions that allow for "error-correction" during the crystallization process, leading to a highly ordered framework. nih.govresearchgate.net A common strategy involves the condensation of multitopic amine and aldehyde monomers to form imine-linked COFs. nih.gov

Given this synthetic approach, this compound (or its free base) represents a potential building block for COF synthesis. Its two primary amine groups make it a linear, difunctional linker. It could be reacted with tritopic or tetratopic aldehyde monomers to create two-dimensional (2D) or three-dimensional (3D) porous networks.

| Component | Description | Example Monomers | Resulting Linkage |

|---|---|---|---|

| Node (Building Unit) | A multitopic monomer that defines the vertices of the framework. | 1,3,5-Triformylphloroglucinol (T3 symmetry) 1,3,5-Tris(4-aminophenyl)benzene (T3 symmetry) | Imine (-C=N-) |

| Linker (Building Unit) | A linear monomer that connects the nodes. 2,2'-Oxybis(ethylamine) would serve this role. | 1,4-Phenylenediamine (L2 symmetry) 2,2'-Oxybis(ethylamine) (L2 symmetry) |

The incorporation of a flexible linker like 2,2'-Oxybis(ethylamine) into a COF backbone, as opposed to a more rigid aromatic diamine, could significantly impact the framework's properties. It might lead to more dynamic or "softer" frameworks, potentially influencing their guest-binding properties and mechanical behavior. While rigid building blocks are often used to ensure porosity and crystallinity, the rational incorporation of flexible linkers is an area of active research aimed at creating COFs with novel functionalities. researchgate.net

Utilization as a PEG-based PROTAC Linker in Targeted Protein Degradation (PROTACs) Research

One of the most significant applications of 2,2'-Oxybis(ethylamine) is in the field of biomedical research as a component of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the cell's own protein disposal system, the ubiquitin-proteasome system. glpbio.combroadpharm.com

A PROTAC molecule consists of three parts:

A ligand that binds to the target protein (the "warhead").

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects the two ligands. nih.gov

| PROTAC Component | Function | Significance of 2,2'-Oxybis(ethylamine) as Linker |

|---|---|---|

| Target-Binding Ligand | Binds selectively to the protein of interest (POI) targeted for degradation. | The linker, often constructed from units like 2,2'-Oxybis(ethylamine), connects the two ligands. Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-Target Protein), which is necessary for ubiquitination and subsequent degradation. nih.gov The PEG nature of the linker improves the physicochemical properties of the PROTAC. broadpharm.comjenkemusa.com |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL). | |

| Linker | Covalently connects the two ligands, spacing them appropriately. |

The linker is not merely a passive spacer; its composition and length are crucial determinants of a PROTAC's efficacy. nih.gov Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to find the optimal geometry for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. The use of building blocks like 2,2'-Oxybis(ethylamine) allows for the modular and rapid assembly of these libraries. nih.govjenkemusa.com

Derivatization and Functionalization Strategies for 2,2 Oxybis Ethylamine Dihydrochloride

Chemical Derivatization Methodologies for Enhanced Reactivity or Specific Applications

Chemical derivatization of 2,2'-Oxybis(ethylamine) dihydrochloride (B599025) is a crucial step to overcome challenges in its analysis, such as its high polarity and lack of a strong chromophore, which result in poor retention in reversed-phase liquid chromatography and low sensitivity for UV-Vis detection. By introducing a fluorescent or UV-absorbing tag, the detectability of the molecule can be significantly improved. thermofisher.com

The primary amine functional groups of 2,2'-Oxybis(ethylamine) are nucleophilic and readily react with a variety of reagents to form stable derivatives. These reactions are often carried out under mild conditions and can be tailored to introduce specific functionalities. For instance, derivatization can be employed to enhance the molecule's hydrophobicity, thereby improving its retention on reversed-phase HPLC columns.

Furthermore, functionalization can be used to attach 2,2'-Oxybis(ethylamine) to other molecules or surfaces. This is particularly relevant in materials science and bioconjugation, where it can act as a flexible linker. The choice of derivatization strategy depends on the intended application, whether it is for enhancing analytical detection or for creating novel functional materials.

Optimization of Pre-column Derivatization Techniques for Analytical Detection

Pre-column derivatization is a widely used technique in liquid chromatography for the analysis of compounds with poor detectability. actascientific.com This approach involves reacting the analyte with a derivatizing reagent prior to its introduction into the chromatographic system. thermofisher.com For 2,2'-Oxybis(ethylamine), this technique offers several advantages, including the formation of stable derivatives that can be easily separated and detected with high sensitivity. researchgate.net

The optimization of pre-column derivatization is critical to ensure a complete and reproducible reaction. Key parameters that are typically optimized include:

pH of the reaction medium: The reactivity of the primary amine groups is highly dependent on the pH. Alkaline conditions are generally preferred for reactions with most derivatizing reagents to ensure the amine is in its nucleophilic, unprotonated form. scienceopen.com

Reagent concentration: An excess of the derivatizing reagent is often used to drive the reaction to completion. However, a very large excess can lead to interfering peaks in the chromatogram. ikm.org.my

Reaction time and temperature: These parameters are optimized to ensure the reaction is complete without causing degradation of the derivative. nih.gov

Solvent: The choice of solvent can influence the reaction rate and the stability of the derivatives. nih.gov

Automated pre-column derivatization systems are also available, which can improve the reproducibility of the method by precisely controlling the reaction conditions. thermofisher.com

Interactive Data Table: General Parameters for Pre-column Derivatization Optimization

| Parameter | Typical Range | Considerations |

| pH | 8.0 - 11.5 | Borate (B1201080) buffer is commonly used. Optimal pH depends on the pKa of the amine and the reactivity of the reagent. |

| Reagent Molar Ratio | 1.5:1 to 10:1 (Reagent:Amine) | A sufficient excess is needed for complete reaction, but too much can cause interference. |

| Reaction Temperature | Room Temperature to 70°C | Higher temperatures can increase reaction rate but may also lead to degradation. |

| Reaction Time | < 1 minute to 60 minutes | Should be sufficient for complete derivatization but minimized to prevent derivative degradation. |

| Solvent | Acetonitrile, Methanol, Water | The solvent should dissolve both the analyte and the reagent and not interfere with the reaction. |

Exploration of Derivatizing Reagents (e.g., OPA, Dansyl-Cl, Fmoc-Cl, NBD-Cl) for Amine Functionalization

Several derivatizing reagents are commonly used for the functionalization of primary amines like 2,2'-Oxybis(ethylamine) for analytical purposes. The choice of reagent depends on the desired detection method (e.g., fluorescence or UV-Vis) and the specific requirements of the analysis.

o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. diva-portal.orgresearchgate.net The reaction is typically carried out at room temperature in an alkaline buffer (pH 9-10). researchgate.net While the derivatives are highly fluorescent, they can be unstable, necessitating careful control of the reaction time and immediate analysis. researchgate.net

Dansyl Chloride (Dansyl-Cl)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce stable, fluorescent dansylamides. ijcce.ac.irresearchgate.net The reaction is typically performed in an alkaline medium (pH 9-10) and may require heating to proceed to completion. researchgate.net Dansyl derivatives are well-suited for reversed-phase HPLC with fluorescence or UV detection. researchgate.net

9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is another popular reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives. researchgate.netresearchgate.net The derivatization is usually carried out in a borate buffer at an alkaline pH. ikm.org.mynih.gov Fmoc derivatives are well-resolved by reversed-phase HPLC and can be detected with high sensitivity. researchgate.net

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

NBD-Cl is a fluorogenic reagent that reacts with primary and secondary amines to form intensely fluorescent derivatives. researchgate.netaatbio.com The reaction is typically conducted in a buffered alkaline solution, and heating may be required to accelerate the reaction. medchemexpress.commdpi.com NBD-Cl is particularly useful for sensitive detection in complex matrices. researchgate.netdergipark.org.tr

Interactive Data Table: Comparison of Common Derivatizing Reagents for Primary Amines

| Reagent | Abbreviation | Reaction Conditions | Detection Method | Derivative Stability | Key Advantages |

| o-Phthalaldehyde | OPA | Alkaline pH, with thiol, room temperature, rapid reaction. diva-portal.org | Fluorescence | Low | Rapid reaction, high sensitivity. researchgate.net |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Alkaline pH, often requires heating. researchgate.net | Fluorescence, UV | High | Stable derivatives. ijcce.ac.ir |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Alkaline pH, room temperature. nih.gov | Fluorescence, UV | High | Stable derivatives, high sensitivity. researchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Alkaline pH, may require heating. medchemexpress.com | Fluorescence | High | High sensitivity, suitable for complex samples. researchgate.net |

Advanced Analytical Methodologies for Research on 2,2 Oxybis Ethylamine Dihydrochloride

Development and Validation of Analytical Protocols for Research Purity and Composition Assessment

The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and reproducible. environics.comimpactfactor.org A validated method provides confidence that it is suitable for its intended purpose, such as the assessment of purity and composition of 2,2'-Oxybis(ethylamine) dihydrochloride (B599025) for research. The validation process involves evaluating several key parameters as outlined by international guidelines. environics.comijpsr.com

Method Development

The initial phase of method development involves selecting the appropriate technique (e.g., GC-MS or HPLC-FLD) and optimizing the experimental conditions. This includes choosing the right derivatization reagent, chromatographic column, mobile phase or temperature program, and detector settings to achieve good resolution, peak shape, and sensitivity for the analyte.

Method Validation

Once the method is developed, it must be validated. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. environics.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a correlation coefficient (r²) of ≥ 0.999. environics.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria for recovery being within 98-102%. environics.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria typically being an RSD of < 2%. environics.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. environics.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. environics.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical validation parameters and their acceptable limits for chromatographic methods is presented in Table 3.

Table 3: Typical Validation Parameters and Acceptance Criteria for Analytical Methods

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | ≤ 2% |

| Intermediate Precision (%RSD) | ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant impact on results from minor changes in method parameters. |

By developing and validating robust analytical methods, researchers can confidently assess the purity and composition of 2,2'-Oxybis(ethylamine) dihydrochloride, ensuring the quality and reliability of their scientific investigations.

Emerging Research Trajectories and Future Prospects of 2,2 Oxybis Ethylamine Dihydrochloride

Innovations in Bioconjugation Chemistry and Chemical Biology

In the realm of bioconjugation chemistry, the precise and efficient linking of molecules to biological systems is paramount. 2,2'-Oxybis(ethylamine) dihydrochloride (B599025) is emerging as a critical tool in this field, primarily owing to its properties as a flexible and hydrophilic linker.

The primary amine groups at either end of the 2,2'-oxybis(ethylamine) molecule provide reactive sites for conjugation to biomolecules such as proteins, peptides, and nucleic acids. These amine groups can readily react with a variety of functional groups, including N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity is fundamental to its application in creating bioconjugates.

One of the key advantages of this compound is the flexible ether linkage within its backbone. This flexibility can be crucial in maintaining the biological activity of the conjugated biomolecule by minimizing steric hindrance. The length and flexibility of the linker can significantly influence the properties of the resulting bioconjugate, a principle that is being actively explored in the design of antibody-drug conjugates (ADCs). In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, and its stability and cleavage characteristics are critical for the efficacy and safety of the therapy.

Furthermore, the hydrophilic nature of the ether linkage can improve the solubility and reduce the aggregation of the resulting bioconjugates, which is a common challenge in bioconjugation. This property is particularly beneficial in applications such as fluorescent labeling and peptide modification, where maintaining the solubility and functionality of the labeled molecule is essential.

Recent research in chemical biology has also highlighted the potential of 2,2'-oxybis(ethylamine) derivatives in the synthesis of novel bioactive molecules. For instance, it has been used as a reactant in the preparation of adenosine (B11128) derivatives with antitrypanosomal activity. This underscores the compound's utility not just as a passive linker but also as an active component in the construction of therapeutic agents.

Development of Novel Catalytic Systems in Organic Synthesis

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. The diamine structure of 2,2'-oxybis(ethylamine) makes it an excellent candidate for use as a ligand in the formation of metal complexes with catalytic activity. The nitrogen atoms of the amine groups can coordinate with a variety of transition metals, creating catalysts with unique electronic and steric properties.

While direct catalytic applications of 2,2'-oxybis(ethylamine) dihydrochloride are still an emerging area of research, the broader class of diamine and polyamine ligands has been extensively studied in catalysis. These ligands are known to stabilize metal centers and influence the selectivity and reactivity of catalytic transformations. For example, metal complexes of nitrogen-containing ligands have been successfully employed in reactions such as ethylene (B1197577) oligomerization and polymerization, as well as in oxidation and reduction reactions.

The flexibility of the ether linkage in 2,2'-oxybis(ethylamine) can allow for the formation of chelate complexes with metals, which can enhance the stability and activity of the catalyst. The ability to modify the amine groups or the backbone of the molecule provides a platform for fine-tuning the properties of the resulting metal complex to suit specific catalytic applications. Future research in this area is expected to focus on the synthesis and characterization of novel metal complexes incorporating 2,2'-oxybis(ethylamine) and the evaluation of their catalytic performance in a range of organic transformations.

Exploration in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. The ability of this compound to participate in hydrogen bonding makes it a molecule of interest in this field.

The ammonium (B1175870) groups in the dihydrochloride salt are excellent hydrogen bond donors, while the ether oxygen atom can act as a hydrogen bond acceptor. This combination of donor and acceptor sites allows the molecule to form intricate hydrogen-bonding networks, which are the foundation of many self-assembling systems. These networks can dictate the crystal packing of the molecule and can be exploited in the design of new materials with specific structural and functional properties.

Although specific studies detailing the extensive supramolecular chemistry of this compound are not yet abundant, the principles of crystal engineering suggest its potential. By co-crystallizing this compound with other molecules that have complementary hydrogen bonding sites, it may be possible to create novel supramolecular architectures with predictable and controllable structures. The flexible nature of the molecule could also allow for the formation of dynamic self-assembling systems that can respond to external stimuli.

Advanced Applications as a Building Block for Complex Architectures with Tunable Properties

The bifunctional nature of this compound, with its two reactive amine groups, makes it a valuable building block for the synthesis of more complex molecular architectures. These can include macrocycles, dendrimers, and polymers with properties that can be tuned by incorporating this flexible and hydrophilic unit.

In the synthesis of macrocycles, the diamine can be reacted with dicarboxylic acids or their derivatives to form large cyclic structures. The properties of these macrocycles, such as their cavity size and binding capabilities, can be controlled by the choice of the other building blocks used in the synthesis.

Q & A

Q. What are the recommended synthetic methodologies and optimization strategies for preparing 2,2'-oxybis(ethylamine) dihydrochloride with high purity?

The synthesis typically involves the reaction of ethylamine derivatives under controlled conditions. For example, 2,2'-oxybis(ethylisocyanide) can be synthesized by refluxing 2,2'-oxybis(ethylamine) in ethyl formate for 24 hours, followed by treatment with triethylamine and phosphoryl chloride in dichloromethane . Key optimization parameters include:

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- NMR spectroscopy : Confirm the presence of ethylamine backbone protons (δ 2.7–3.1 ppm for –CH₂–NH₂) and ether linkage (–O–) via integration .

- Mass spectrometry (MS) : Verify molecular ions (e.g., [M+H]⁺ at m/z 225.20) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and rule out impurities like unreacted amines .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1C for skin corrosion) .

- Storage : Keep in a cool, ventilated area (<25°C) in tightly sealed containers to avoid moisture absorption and decomposition .

- Spill management : Absorb leaks with inert materials (e.g., sand) and dispose of as hazardous waste (local regulations apply) .

Q. How can researchers determine the compound's solubility and stability in aqueous and organic solvents?

- Solubility profiling : Conduct shake-flask experiments in water, ethanol, DMSO, and buffers (pH 4–9) at 25°C. The compound is water-soluble but may hydrolyze under acidic conditions .

- Stability assays : Monitor degradation via HPLC over 72 hours under varying temperatures (4°C, 25°C, 40°C) and light exposure .

Advanced Research Questions

Q. What mechanistic insights support the use of 2,2'-oxybis(ethylamine) derivatives in PROTAC (Proteolysis-Targeting Chimeras) design?

The compound serves as a flexible linker in PROTACs due to its:

- Bifunctional reactivity : The amine groups enable covalent conjugation of E3 ligase ligands (e.g., VHL or CRBN) to target protein binders .

- Hydrophilic-lipophilic balance : Enhances cellular permeability while maintaining solubility in physiological buffers .

- Case study : In a 2023 study, it facilitated the degradation of β-galactosidase via ubiquitination, achieving >70% efficiency in HEK293 cells .

Q. How can researchers address the lack of toxicological data (e.g., carcinogenicity, mutagenicity) for this compound?

- In vitro assays : Perform Ames tests (OECD 471) with Salmonella strains to assess mutagenicity.

- In vivo studies : Conduct acute oral toxicity tests in rodents (OECD 423) and monitor organ-specific effects (e.g., liver/kidney histopathology) .

- Computational modeling : Use QSAR tools to predict LD₅₀ and prioritize high-risk endpoints for experimental validation .

Q. What analytical strategies resolve contradictions in decomposition product data under thermal stress?

Conflicting reports note CO, NOₓ, and CO₂ as decomposition products versus unspecified residues . To resolve:

Q. How does this compound interact with transition metals in catalysis, and what are the implications for reaction design?

- Coordination chemistry : The amine and ether groups act as bidentate ligands, forming stable complexes with Cu(II) or Fe(III) (e.g., log K = 8.2 for Cu²⁺ at pH 7) .

- Catalytic applications : Enhances electron transfer in oxidation reactions (e.g., alcohol-to-ketone conversions) but may deactivate Pd-based catalysts via strong chelation .

Q. What methodologies optimize the compound's stability in long-term storage for multi-year research projects?

Q. How can researchers reconcile discrepancies in reported melting points (e.g., 217–220°C vs. 180–185°C)?

Discrepancies arise from hydration states or impurities. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.